molecular formula C28H22N2O4S2 B3019862 N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide CAS No. 923477-32-1

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B3019862
CAS No.: 923477-32-1
M. Wt: 514.61
InChI Key: YBGQMRYBGVGLGG-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form intermediate benzamides, which are further treated with reagents like 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the methylsulfonyl group, for example, enhances its anti-inflammatory properties by increasing its ability to inhibit COX enzymes .

Properties

IUPAC Name

N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4S2/c1-36(32,33)24-15-16-25-26(18-24)35-28(29-25)30(19-20-9-4-2-5-10-20)27(31)21-11-8-14-23(17-21)34-22-12-6-3-7-13-22/h2-18H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGQMRYBGVGLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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